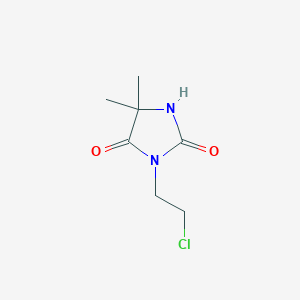

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione

Vue d'ensemble

Description

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chloroethyl group attached to the imidazolidine ring, which is further substituted with two methyl groups at the 5th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine hydrochloride with 5,5-dimethylhydantoin. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction conditions generally include:

Temperature: The reaction is conducted at a moderate temperature, usually around 60-80°C.

Solvent: A polar solvent, such as ethanol or water, is used to dissolve the reactants and facilitate the reaction.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazolidine diones with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of imidazolidine derivatives with reduced functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or dimethyl sulfoxide (DMSO), at moderate temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.

Major Products

Substitution Products: Various substituted imidazolidine derivatives, depending on the nucleophile used.

Oxidation Products: Imidazolidine diones with different oxidation states.

Reduction Products: Reduced imidazolidine derivatives with altered functional groups.

Applications De Recherche Scientifique

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.

Biological Studies: It is used in studies related to DNA damage and repair mechanisms, as well as in the development of new therapeutic agents.

Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a reagent in chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on the DNA, leading to the formation of covalent bonds and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lomustine: An alkylating agent used in chemotherapy, known for its ability to cross the blood-brain barrier and treat brain tumors.

Melphalan: Another alkylating agent used to treat multiple myeloma and ovarian carcinoma.

Uniqueness

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific imidazolidine structure, which imparts distinct chemical properties and reactivity. Unlike lomustine and melphalan, which are primarily used in clinical settings, this compound has broader applications in both medicinal chemistry and industrial processes.

Activité Biologique

3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione, also known as 1,3-Dichloro-5,5-dimethylimidazolidine-2,4-dione (CAS No. 118-52-5), is a compound of significant interest due to its biological activity and potential applications in various fields, particularly as a biocide. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 197.02 g/mol. It is characterized by its dichloro-substituted hydantoin structure, which contributes to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆Cl₂N₂O₂ |

| Molecular Weight | 197.02 g/mol |

| CAS Number | 118-52-5 |

| Solubility | Very soluble in water |

| Bioavailability Score | 0.55 |

This compound exhibits its biological activity primarily through its ability to release chlorine and bromine when in contact with water. This property enables it to act as a disinfectant by producing hypochlorous and hypobromous acids, which are effective against a wide range of pathogens including bacteria and viruses. The compound's chlorinated derivatives have been shown to have enhanced biocidal functions due to their structural characteristics that allow for better interaction with microbial cell membranes.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various microorganisms including:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.

- Fungi : Exhibits antifungal properties against species like Aspergillus niger and Candida albicans.

The compound's efficacy as a biocide makes it suitable for applications in water treatment and sanitation.

Case Studies

-

Water Disinfection : A study demonstrated the effectiveness of this compound in disinfecting recreational water systems. The compound was shown to effectively reduce pathogen loads significantly within a short contact time.

- Results : After treatment with the compound at a concentration of 10 mg/L, E. coli counts were reduced by over 99% within 30 minutes.

-

Food Safety : In another study focusing on food contact materials, the compound was evaluated for its potential to reduce microbial contamination on surfaces. The results indicated that treatment with this compound resulted in a significant decrease in bacterial colonies on treated surfaces.

- Findings : The treated surfaces showed a reduction in microbial load by up to 90% compared to untreated controls.

Toxicological Profile

While the antimicrobial properties are advantageous, the toxicological effects of this compound must also be considered. The compound has been classified with certain hazard statements indicating potential risks such as skin irritation and environmental hazards if not used properly.

Propriétés

IUPAC Name |

3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDQAWNYORSPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305218 | |

| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-53-8 | |

| Record name | NSC169791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.